N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1020054-37-8
VCID: VC2618596
InChI: InChI=1S/C15H14Cl2N2O3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8,18H2,1H3,(H,19,20)
SMILES: COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C15H14Cl2N2O3
Molecular Weight: 341.2 g/mol

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide

CAS No.: 1020054-37-8

Cat. No.: VC2618596

Molecular Formula: C15H14Cl2N2O3

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide - 1020054-37-8

Specification

CAS No. 1020054-37-8
Molecular Formula C15H14Cl2N2O3
Molecular Weight 341.2 g/mol
IUPAC Name N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
Standard InChI InChI=1S/C15H14Cl2N2O3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(16)6-11(13)17/h2-7H,8,18H2,1H3,(H,19,20)
Standard InChI Key VRIBOYAUWQOZIN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES COC1=C(C=C(C=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Properties

Molecular Structure

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide possesses several functional groups that influence its chemical properties:

Physical Properties

Based on structural analysis and comparison with similar compounds, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is expected to have the following physical properties:

PropertyExpected CharacteristicRationale
Physical StateSolid at room temperatureBased on molecular weight and structural complexity
AppearanceWhite to off-white crystalline powderTypical for similar acetamide derivatives
Molecular Weight341.2 g/molCalculated from molecular formula C15H14Cl2N2O3
SolubilityLimited water solubility; better solubility in organic solventsDue to the presence of both polar and nonpolar groups
Melting Point170-190°C (estimated)Based on similar acetamide derivatives
Log PApproximately 3.2-3.8Due to lipophilic chlorophenoxy group balanced by polar functional groups
pKaAmino group: ~4.5-5.0; Amide NH: ~12-14Based on typical values for similar functional groups

Spectroscopic Characteristics

The structure of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide would exhibit distinctive spectroscopic patterns:

1H NMR Spectroscopy:

  • Amino group protons: broad singlet at approximately 3.5-4.5 ppm

  • Methoxy group protons: singlet at approximately 3.7-3.9 ppm

  • Amide NH proton: singlet at approximately 8.0-10.0 ppm

  • Aromatic protons: complex pattern at approximately 6.5-8.0 ppm

  • Methylene protons (-CH2-): singlet at approximately 4.5-5.0 ppm

13C NMR Spectroscopy:

  • Carbonyl carbon: signal at approximately 165-175 ppm

  • Aromatic carbons: multiple signals at approximately 110-160 ppm

  • Methoxy carbon: signal at approximately 55-60 ppm

  • Methylene carbon: signal at approximately 65-75 ppm

IR Spectroscopy:

  • NH stretching bands (amino group): approximately 3300-3500 cm-1

  • C=O stretching band (amide): approximately 1650-1700 cm-1

  • C-O stretching bands: approximately 1200-1300 cm-1

  • C-Cl stretching bands: approximately 600-800 cm-1

Synthesis Methods

General Synthetic Routes

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide can be approached through several routes, similar to those used for related compounds:

Route 1: Direct Coupling Approach

  • Starting with 5-amino-2-methoxyaniline

  • Reacting with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine)

  • Purification of the product through recrystallization or column chromatography

This approach is similar to the synthetic methods used for analogous compounds like N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide, which involves coupling reactions between substituted anilines and acetyl derivatives.

Route 2: Stepwise Approach

  • Protection of the amino group of 5-amino-2-methoxyaniline

  • Formation of the amide bond with 2-(2,4-dichlorophenoxy)acetic acid using coupling reagents

  • Deprotection of the amino group

  • Purification of the final product

Optimization Strategies

Several factors can be optimized to improve the synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide:

  • Solvent Selection: Dichloromethane, tetrahydrofuran, or N,N-dimethylformamide are commonly used for similar reactions, with the choice depending on solubility and reaction requirements

  • Temperature Control: Reactions are typically conducted at 0-5°C initially, followed by gradual warming to room temperature

  • Reaction Time: Monitoring by thin-layer chromatography to determine optimal reaction duration

  • Catalyst/Coupling Agent Selection: EDC/HOBt, DCC, or HATU may offer improved yields over traditional methods

  • Purification Techniques: Sequential recrystallization or optimized column chromatography conditions

Industrial Production Considerations

For large-scale synthesis, several modifications to laboratory procedures would be necessary:

ParameterLaboratory ScaleIndustrial Scale Adaptation
Reaction VesselRound-bottom flaskJacketed reactor with temperature control
MixingMagnetic stirrerMechanical agitation systems
Temperature ControlIce bath/heating mantleSophisticated heating/cooling systems
PurificationColumn chromatographyContinuous crystallization/filtration systems
Safety MeasuresStandard laboratory precautionsComprehensive hazard analysis and control systems
Waste ManagementSmall-scale disposalIntegrated waste treatment and recovery systems

Biological Activity

Mechanism of Action

Based on structural features, N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide may interact with biological systems through several mechanisms:

  • Enzyme Inhibition: The compound's structural features suggest potential interaction with enzyme active sites, possibly through hydrogen bonding (via amino and amide groups) and hydrophobic interactions (via dichlorophenoxy moiety)

  • Receptor Binding: The presence of both hydrogen bond donors/acceptors and lipophilic regions creates a pharmacophore pattern that could interact with various receptor types

  • Membrane Interactions: The amphipathic nature of the molecule, with both polar and nonpolar regions, may facilitate interaction with cellular membranes

Structure-Activity Relationship

The biological activity of N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide would be influenced by its structural components:

Structural FeaturePotential Contribution to Activity
Amino group at position 5Hydrogen bond donor; potential for ionic interactions at physiological pH
Methoxy group at position 2Electron-donating effect; potential hydrogen bond acceptor; influences drug-like properties
Amide linkageConformational rigidity; hydrogen bond donor/acceptor capabilities; influences biological half-life
Phenoxy linkageConformational flexibility; potentially critical for optimal positioning of pharmacophore elements
Chlorine atomsIncreased lipophilicity; halogen bonding potential; electronic effects on aromatic ring

Similar acetamide derivatives have demonstrated various biological activities. For instance, compounds structurally related to N-(5-amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)-acetamide have been investigated for their potential biological properties in research settings.

Comparative Analysis

Related Compounds

Several compounds share structural similarities with N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide:

  • N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamide:

    • Contains only one chlorine atom instead of two

    • Lacks the phenoxy linkage between the acetamide and the chlorophenyl group

  • N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamide:

    • Features a methoxy group instead of chlorine atoms

    • Maintains the phenoxy linkage but with different electronic properties

  • N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]acetamide:

    • Contains a diethylaminosulfonyl group instead of an amino group

    • Has a simpler acetamide structure without the phenoxy component

Structure Comparison

The following table compares N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Properties
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamideReference compoundBaseline for comparison
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamideLacks phenoxy linkage; has only one chlorine atomReduced conformational flexibility; different electronic distribution; potentially altered biological interactions
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamideContains methoxy group instead of chlorine atomsDifferent electronic effects; potentially different hydrophilicity/lipophilicity balance; altered hydrogen bonding pattern
N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]acetamideContains diethylaminosulfonyl group; simpler acetamide structureSignificantly different electronic properties; altered hydrogen bonding capabilities; different biological targeting potential

Activity Comparison

While specific activity data for N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide is limited, comparative analysis suggests:

CompoundExpected Comparative Activity
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamideLikely exhibits higher lipophilicity due to two chlorine atoms; potentially enhanced membrane permeability
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenyl)acetamidePotentially different binding mode due to absence of phenoxy linkage; possibly reduced flexibility in binding interactions
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyphenoxy)acetamidePotentially different electronic interactions due to methoxy group; possibly altered receptor specificity; likely more hydrophilic than dichlorophenoxy analog
N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]acetamideSubstantially different biological target profile due to diethylaminosulfonyl group; different pharmacokinetic properties

Research Applications

Current Research Status

Research on acetamide derivatives with structures similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide has focused on several areas:

  • Synthetic Methodology Development:

    • Optimization of reaction conditions for improved yields and purity

    • Development of environmentally friendly synthetic routes

    • Application of modern coupling methodologies for efficient synthesis

  • Biological Screening Programs:

    • Evaluation of antimicrobial properties against various bacterial and fungal strains

    • Assessment of effects on enzymatic systems relevant to disease states

    • Investigation of potential applications in agricultural science

  • Structure-Activity Relationship Studies:

    • Systematic modification of structural elements to understand their impact on activity

    • Development of more potent or selective derivatives

    • Optimization of pharmacokinetic properties through structural modifications

Future Research Directions

Future research involving N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide might include:

  • Mechanistic Studies:

    • Identification of specific molecular targets using protein binding assays

    • Investigation of binding modes through computational modeling and crystallography

    • Elucidation of structure-activity relationships at the molecular level

  • Derivative Development:

    • Synthesis of analogs with modified substitution patterns

    • Exploration of bioisosteric replacements for key functional groups

    • Development of compounds with enhanced selectivity or reduced toxicity

  • Formulation Studies:

    • Investigation of delivery systems for potential applications

    • Development of formulations to enhance stability and solubility

    • Exploration of controlled release systems for sustained activity

  • Collaborative Research:

    • Integration into multidisciplinary research programs

    • Exploration of synergistic effects with other compounds

    • Investigation of potential applications in emerging fields

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